6-Acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a bicyclic heterocyclic compound identified as a major side product in the Maillard reaction between L-(-)-proline and 1,3-dihydroxyacetone. [ [] ] The Maillard reaction is a complex series of chemical reactions that occur between amino acids and reducing sugars, contributing significantly to the flavor and aroma of cooked food. [ [] ] This compound belongs to the pyrrolizine class of alkaloids, which are naturally occurring compounds found in various plants. [ [] ] It's recognized as a bread flavor component due to its formation in baked goods. [ [] ]
6-Acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is formed as a side product during the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP), a key bread flavor component. [ [] ] The reaction involves heating L-(-)-proline and 1,3-dihydroxyacetone under various conditions. While the exact mechanism of its formation within this reaction is not fully elucidated in the provided literature, the yield of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is influenced by factors like temperature and the presence of sodium bisulfite. [ [] ]
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